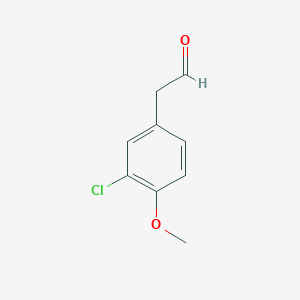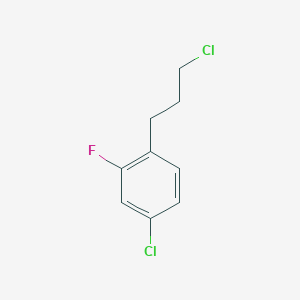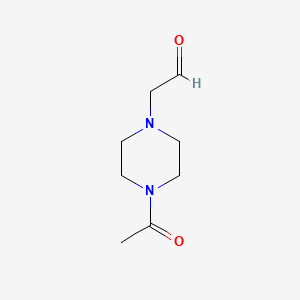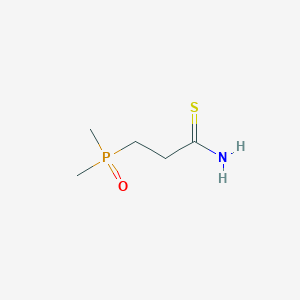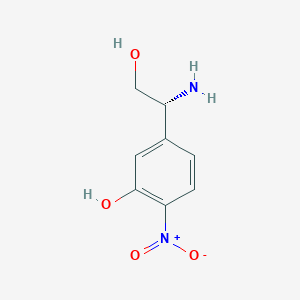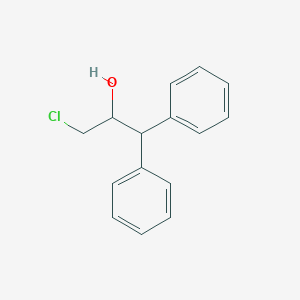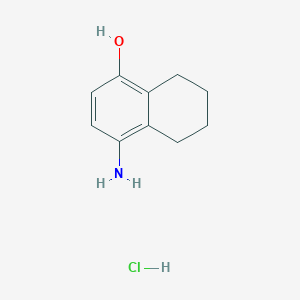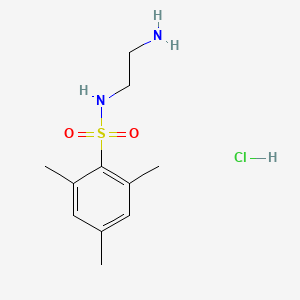
4-(3-Fluoro-4-methoxyphenyl)pyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Fluoro-4-methoxyphenyl)pyrrolidine-3-carboxylic acid is a chemical compound that features a pyrrolidine ring substituted with a fluoro and methoxy group on the phenyl ring
Métodos De Preparación
The synthesis of 4-(3-Fluoro-4-methoxyphenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors.
Introduction of the Fluoro and Methoxy Groups: The fluoro and methoxy groups can be introduced via electrophilic aromatic substitution reactions.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide as a reagent.
Análisis De Reacciones Químicas
4-(3-Fluoro-4-methoxyphenyl)pyrrolidine-3-carboxylic acid undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Aplicaciones Científicas De Investigación
4-(3-Fluoro-4-methoxyphenyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(3-Fluoro-4-methoxyphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The fluoro and methoxy groups play a crucial role in modulating the compound’s binding affinity and selectivity towards these targets. The pyrrolidine ring provides structural rigidity, enhancing the compound’s stability and bioavailability.
Comparación Con Compuestos Similares
4-(3-Fluoro-4-methoxyphenyl)pyrrolidine-3-carboxylic acid can be compared with other similar compounds such as:
4-(3-Fluoro-4-methoxyphenyl)pyrrolidine: Lacks the carboxylic acid group, resulting in different chemical properties and applications.
4-(3-Fluoro-4-methoxyphenyl)piperidine: Features a piperidine ring instead of a pyrrolidine ring, leading to variations in biological activity and stability.
4-(3-Fluoro-4-methoxyphenyl)pyrrolidine-2-carboxylic acid: The carboxylic acid group is positioned differently, affecting the compound’s reactivity and interactions with biological targets.
These comparisons highlight the unique structural and functional properties of this compound, making it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C12H14FNO3 |
|---|---|
Peso molecular |
239.24 g/mol |
Nombre IUPAC |
4-(3-fluoro-4-methoxyphenyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C12H14FNO3/c1-17-11-3-2-7(4-10(11)13)8-5-14-6-9(8)12(15)16/h2-4,8-9,14H,5-6H2,1H3,(H,15,16) |
Clave InChI |
IRBMKUXGGTYCNI-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C2CNCC2C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


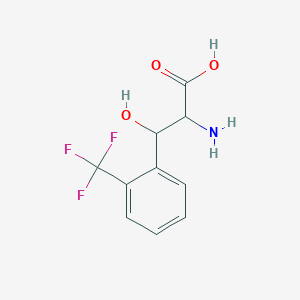
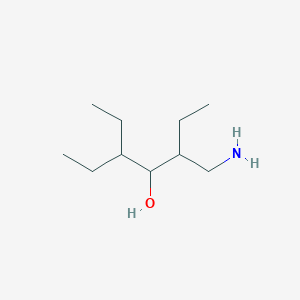
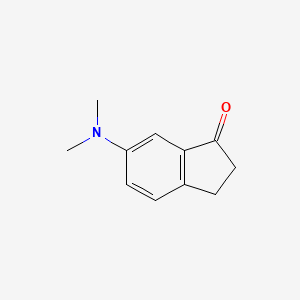
![tert-butyl N-{3-bromo-2-[2-(cyclopropylmethoxy)ethoxy]-2-methylpropyl}-N-ethylcarbamate](/img/structure/B15315282.png)

